molecular formula C16H15NO3S B307666 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B307666
M. Wt: 301.4 g/mol
InChI Key: YCQASDRTRIYQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as ET-743, is a marine-derived natural product with potent antitumor activity. It was first isolated from the tunicate Ecteinascidia turbinata in 1984 and has since been the subject of extensive research due to its potential as a cancer treatment.

Mechanism of Action

The exact mechanism of action of 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to work through several different pathways. It has been shown to bind to DNA and interfere with its replication and transcription, leading to cell death. 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one also has antiangiogenic effects, inhibiting the growth of blood vessels that supply tumors.
Biochemical and Physiological Effects
5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has immunomodulatory effects, enhancing the activity of immune cells against cancer cells. In addition, 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One advantage of 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one as a research tool is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a useful tool for studying cancer biology. However, its complex structure and challenging synthesis make it difficult to produce in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new synthesis methods to produce 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one more efficiently. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one. Finally, researchers are exploring the use of 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one in combination with other cancer treatments to enhance its efficacy.

Synthesis Methods

5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex molecule with a challenging synthesis. Several methods have been developed for its synthesis, including total synthesis and semi-synthesis. One of the most successful methods involves the semi-synthesis of 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one from the natural product trabectedin, which is isolated from the same tunicate. This method has been optimized to produce 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one in high yields and purity.

Scientific Research Applications

5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies against a variety of cancer types, including soft tissue sarcoma, ovarian cancer, and breast cancer. In clinical trials, 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has demonstrated activity against advanced soft tissue sarcoma and has been approved for use in Europe for this indication.

properties

Product Name

5-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

5-ethyl-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one

InChI

InChI=1S/C16H15NO3S/c1-2-10-5-6-12-11(8-10)16(20,15(19)17-12)9-13(18)14-4-3-7-21-14/h3-8,20H,2,9H2,1H3,(H,17,19)

InChI Key

YCQASDRTRIYQOE-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CS3)O

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CS3)O

solubility

45.2 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.